molecular formula C13H17ClN2O3 B5210560 N-(3-chloro-2-methylphenyl)-N'-(3-methoxypropyl)ethanediamide

N-(3-chloro-2-methylphenyl)-N'-(3-methoxypropyl)ethanediamide

Cat. No.: B5210560
M. Wt: 284.74 g/mol
InChI Key: QGBWAWQHTFEJKY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a methoxypropyl group attached to an ethanediamide backbone

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-9-10(14)5-3-6-11(9)16-13(18)12(17)15-7-4-8-19-2/h3,5-6H,4,7-8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBWAWQHTFEJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 3-methoxypropylamine.

    Formation of Intermediate: The 3-chloro-2-methylaniline is reacted with ethyl chloroformate to form an intermediate carbamate.

    Amidation Reaction: The intermediate is then reacted with 3-methoxypropylamine under controlled conditions to form the final ethanediamide compound.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide may involve:

    Batch Processing: Utilizing large reactors where the starting materials are combined and reacted under specific temperature and pressure conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide: shares structural similarities with other ethanediamide derivatives, such as:

Uniqueness

    Substituent Effects: The presence of the 3-methoxypropyl group imparts unique chemical and physical properties, such as solubility and reactivity, distinguishing it from other similar compounds.

    Biological Activity: The specific arrangement of functional groups may result in distinct biological activities, making it a compound of interest for further research.

This detailed overview provides a comprehensive understanding of N-(3-chloro-2-methylphenyl)-N’-(3-methoxypropyl)ethanediamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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